molecular formula C8H12N2O B2696046 1-[(1H-pyrazol-1-yl)methyl]cyclobutan-1-ol CAS No. 2168273-67-2

1-[(1H-pyrazol-1-yl)methyl]cyclobutan-1-ol

Cat. No. B2696046
CAS RN: 2168273-67-2
M. Wt: 152.197
InChI Key: WGMNVCRRJYNAIF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(1H-pyrazol-1-yl)methyl]cyclobutan-1-ol, also known as PCM-001, is a novel compound that has gained significant attention in the scientific community due to its potential applications in various fields. PCM-001 is a cyclobutane derivative that contains a pyrazole moiety, which makes it a unique compound with interesting properties.

Scientific Research Applications

Metabolic Analysis and Stability

  • In vitro metabolism and thermal stability: The in vitro metabolism of synthetic cannabinoids like 1-[(1H-pyrazol-1-yl)methyl]cyclobutan-1-ol has been studied extensively. For instance, Franz et al. (2017) examined the metabolism of the synthetic cannabinoid 3,5-AB-CHMFUPPYCA, which is structurally similar. They focused on in vitro phase I metabolism using pooled human liver microsomes. The study highlighted the significance of oxidation processes and the formation of monohydroxylated metabolites. Additionally, they investigated the thermal stability of these compounds under smoking conditions, noting that some metabolites could form as thermal degradation products, impacting in vivo metabolic profiles (Franz et al., 2017).

Synthesis and Characterization

  • Synthesis and differentiation from isomers: The synthesis and characterization of compounds related to this compound, such as 3,5-AB-CHMFUPPYCA, have been described by McLaughlin et al. (2016). This includes differentiation from its regioisomer and an analysis of potential mislabeling in research chemicals. This research aids in accurate identification and chemical analysis of such compounds (McLaughlin et al., 2016).

Chemical and Pharmacological Properties

  • Analysis of new synthetic cannabinoids: A study by Uchiyama et al. (2015) reported on a new pyrazole-carboxamide type synthetic cannabinoid, closely related to this compound, identified in illegal products. This study underlines the ongoing challenge in identifying and characterizing new synthetic cannabinoids, which often have complex pharmacological profiles (Uchiyama et al., 2015).

Biological Activities and Applications

  • Evaluation of biological activities

    Various derivatives of pyrazole compounds have been synthesized and evaluated for their biological activities. For example, Sangani et al. (2012) synthesized pyrano[4,3-b]pyrane derivatives bearing 1H-pyrazole and evaluated their antimicrobial activities against several bacterial and fungal pathogens. Such research demonstrates the potential pharmaceutical applications of pyrazole derivatives (Sangani et al., 2012).

  • Cytotoxic properties for cancer treatment

    The cytotoxic properties of pyrazole derivatives have been explored for potential cancer treatment. Kodadi et al. (2007) synthesized new compounds with pyrazole structures and evaluated their cytotoxicity against tumor cell lines. This study highlights the potential of such compounds in developing new anticancer drugs (Kodadi et al., 2007).

properties

IUPAC Name

1-(pyrazol-1-ylmethyl)cyclobutan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O/c11-8(3-1-4-8)7-10-6-2-5-9-10/h2,5-6,11H,1,3-4,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGMNVCRRJYNAIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)(CN2C=CC=N2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.